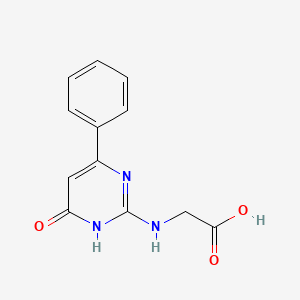

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine

Description

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine is a dihydropyrimidinone derivative featuring a glycine moiety linked to the N2 position of the heterocyclic ring. The 4-oxo-1,4-dihydropyrimidin-2-yl core is structurally analogous to bioactive compounds synthesized via the Biginelli reaction, which are known for pharmacological activities such as calcium channel modulation and antimicrobial properties.

Properties

CAS No. |

651720-45-5 |

|---|---|

Molecular Formula |

C12H11N3O3 |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)amino]acetic acid |

InChI |

InChI=1S/C12H11N3O3/c16-10-6-9(8-4-2-1-3-5-8)14-12(15-10)13-7-11(17)18/h1-6H,7H2,(H,17,18)(H2,13,14,15,16) |

InChI Key |

DEWSHSYSUDDBSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Phenyl-4-oxo-1,4-dihydropyrimidine Core

Suzuki Coupling Approach : A common method to introduce the phenyl group at the 6-position involves Suzuki coupling of halogenated pyrimidine intermediates with phenylboronic acid derivatives. For example, 2,4-dichloro-5-methoxypyrimidine can be converted to 2-phenyl-4,5-dimethoxypyrimidine via Suzuki coupling, followed by hydrolysis and demethylation to yield the 6-phenyl-5-hydroxypyrimidin-4-one intermediate. This intermediate can tautomerize to the 4-oxo form, which is the desired dihydropyrimidinone core.

Chlorination and Substitution : Thiopyrimidine carbonitrile derivatives can be chlorinated using phosphorus pentachloride in phosphorus oxychloride to form 4-chlorothiopyrimidine intermediates. These intermediates are then subjected to nucleophilic substitution with amino acids such as glycine to introduce the N-substituted glycine moiety at the 2-position.

Representative Reaction Scheme

| Step | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 2,4-Dichloro-5-methoxypyrimidine + Phenylboronic acid, Pd(PPh3)4, Na2CO3, dioxane/water, reflux | 2-Phenyl-4,5-dimethoxypyrimidine | Suzuki coupling to introduce phenyl group |

| 2 | 1:1 dioxane and 2 N HCl, reflux | 2-Phenyl-5-methoxypyrimidin-4(3H)-one | Hydrolysis of methoxy groups |

| 3 | BBr3 in CH2Cl2, room temperature | 6-Phenyl-5-hydroxypyrimidin-4(3H)-one | Demethylation to hydroxypyrimidinone |

| 4 | Phosphorus pentachloride in POCl3, steam bath | 4-Chlorothiopyrimidine derivative | Chlorination of thiopyrimidine |

| 5 | Glycine, n-butanol, reflux | N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine | Nucleophilic substitution to introduce glycine |

Research Findings and Yields

Suzuki coupling reactions typically proceed with moderate to good yields (70–85%) under palladium catalysis with phenylboronic acid derivatives.

Hydrolysis and demethylation steps using acidic conditions and boron tribromide (BBr3) yield the hydroxypyrimidinone intermediates in 50–80% yield.

Chlorination of thiopyrimidine derivatives with phosphorus pentachloride in phosphorus oxychloride is efficient, providing chlorinated intermediates suitable for further substitution.

The final coupling with glycine under reflux in n-butanol yields the target compound in moderate yields (typically 60–75%), with purification by crystallization or chromatography.

Analytical Data Supporting Preparation

NMR Spectroscopy : Characteristic signals for the dihydropyrimidinone ring protons and aromatic phenyl protons are observed. For example, 1H NMR shows singlets around 7.8–8.2 ppm for pyrimidine protons and multiplets for phenyl protons between 6.8–7.7 ppm.

Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of N-(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine confirm the product identity.

Melting Points : Purified compounds exhibit sharp melting points consistent with literature values, indicating high purity.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, phenylboronic acid, Na2CO3, dioxane/water, reflux | 70–85 | Efficient phenyl introduction |

| Hydrolysis/Demethylation | 1:1 dioxane/2 N HCl; BBr3 in CH2Cl2 | 50–80 | Converts methoxy to hydroxyl groups |

| Chlorination | PCl5 in POCl3, steam bath | 75–85 | Prepares reactive chloropyrimidine |

| Glycine Coupling | Glycine, n-butanol, reflux | 60–75 | Forms N-substituted glycine derivative |

| Purification | Crystallization or flash chromatography | — | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)amino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyrimidinones, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Due to its cytotoxic properties, it is being explored as a potential anticancer agent.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)amino)acetic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Dihydropyrimidinone Derivatives

- Glycine vs. Ureido-Methacrylate (): The glycine substituent in the target compound provides dual hydrogen-bonding sites (amine and carboxylic acid), contrasting with the ureido group in the methacrylate derivative, which forms strong dimeric hydrogen bonds.

- Derivatization Potential (): Like N-(amidomethyl)glycine esters, the target compound’s glycine moiety can undergo reactions such as acylation or sulfonylation at the amine group.

Biological Activity

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine, also known as 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)amino)acetic acid, is a compound that belongs to the class of dihydropyrimidinones. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 651720-45-5 |

| Molecular Formula | C12H11N3O3 |

| Molecular Weight | 245.23 g/mol |

| IUPAC Name | 2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)amino]acetic acid |

| InChI Key | DEWSHSYSUDDBSH-UHFFFAOYSA-N |

The biological activity of N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine is primarily attributed to its ability to interact with various molecular targets within cells. The compound can inhibit specific enzymes and receptors, leading to alterations in cellular processes. Notably, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation, making it a candidate for anticancer therapy.

Anticancer Activity

Research indicates that N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies have shown that this compound can significantly reduce the viability of cancer cells through mechanisms involving oxidative stress and apoptosis induction.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study focusing on acute lung injury (ALI), derivatives similar to N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine were found to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This suggests that the compound may play a role in mitigating inflammation-related diseases .

Case Study 1: Anticancer Activity

In a controlled laboratory study, N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine was tested against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The results indicated a dose-dependent decrease in cell viability with IC50 values observed at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Activity

A recent study investigated the effects of N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine on LPS-induced inflammation in murine models. The administration of the compound significantly reduced lung edema and improved survival rates in treated mice compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in lung tissues .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine and related pyrimidinone derivatives?

- Methodology : The compound can be synthesized via multicomponent Biginelli-like reactions. Typical steps include:

- Condensation of substituted aldehydes (e.g., 4-phenylbenzaldehyde), β-keto esters (e.g., ethyl acetoacetate), and urea/thiourea derivatives in acidic (e.g., acetic acid) or solvent-based (e.g., n-butanol) conditions under reflux .

- Microwave-assisted synthesis for improved yield and reduced reaction time, using coupling agents like BTFFH (Bis(trifluoroacetoxy)iodobenzene) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane (DCM) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during structural elucidation?

- Methodology :

- Cross-validate peaks with predicted coupling constants and splitting patterns (e.g., dihydropyrimidinone protons typically resonate at δ 5.5–6.5 ppm as singlets due to restricted rotation ).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and detect isotopic patterns.

- Compare experimental IR spectra with computational predictions (e.g., carbonyl stretches at ~1700 cm for the pyrimidinone ring) .

Advanced Research Questions

Q. What strategies optimize reaction yields for dihydropyrimidinone derivatives under varying conditions?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while n-butanol improves cyclization efficiency .

- Catalyst Screening : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) can accelerate Biginelli reactions. Microwave irradiation reduces side reactions and improves regioselectivity .

- Statistical Optimization : Use Design of Experiments (DoE) to assess variables (temperature, molar ratios) and identify critical parameters via response surface methodology .

Q. How can the biological activity of N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)glycine be systematically evaluated in enzyme inhibition studies?

- Methodology :

- Target Selection : Prioritize enzymes with structural homology to known pyrimidinone targets (e.g., adenylyl cyclase or cholinesterase) .

- Assay Design :

- Use fluorescence-based assays (e.g., ATP-to-cAMP conversion for adenylyl cyclase inhibition) with positive controls (e.g., SQ22536).

- Perform kinetic studies (IC, K) under varied Ca/calmodulin conditions to assess selectivity .

- Data Interpretation : Compare inhibition profiles with structural analogs (e.g., substituent effects at the pyrimidinone C-6 position) to establish SAR .

Q. What computational approaches are effective for modeling the crystal structure and intermolecular interactions of this compound?

- Methodology :

- X-ray Crystallography : Use SHELXL for small-molecule refinement. Key steps include data collection on a diffractometer, phase determination via direct methods, and refinement with anisotropic displacement parameters .

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with enzyme active sites, focusing on hydrogen bonding (e.g., glycine moiety interactions) and π-stacking (phenyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.